N-(4-{[4-(4-methoxyphenyl)piperazin-1-yl]carbonyl}phenyl)-N-(2-methylbenzyl)methanesulfonamide
Overview
Description
N-(4-{[4-(4-methoxyphenyl)piperazin-1-yl]carbonyl}phenyl)-N-(2-methylbenzyl)methanesulfonamide is a complex organic compound that features a piperazine ring substituted with a methoxyphenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[4-(4-methoxyphenyl)piperazin-1-yl]carbonyl}phenyl)-N-(2-methylbenzyl)methanesulfonamide typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through cyclization reactions involving 1,2-diamine derivatives and sulfonium salts.
Substitution with Methoxyphenyl Group: The methoxyphenyl group is introduced via nucleophilic substitution reactions, often using methoxyphenyl halides.
Coupling Reactions: The final compound is formed through coupling reactions that link the piperazine ring with the benzyl and methanesulfonamide groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-(4-{[4-(4-methoxyphenyl)piperazin-1-yl]carbonyl}phenyl)-N-(2-methylbenzyl)methanesulfonamide undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the methoxyphenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Methoxyphenyl halides, benzyl halides.
Major Products
The major products formed from these reactions include various oxidized or reduced derivatives of the original compound, as well as substituted analogs .
Scientific Research Applications
N-(4-{[4-(4-methoxyphenyl)piperazin-1-yl]carbonyl}phenyl)-N-(2-methylbenzyl)methanesulfonamide has several scientific research applications:
Medicinal Chemistry: It is studied as a potential acetylcholinesterase inhibitor, which is relevant for treating Alzheimer’s disease.
Biological Research: The compound is used in studies involving enzyme inhibition and neuroprotection.
Industrial Applications: It may be used in the synthesis of other complex organic molecules and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(4-{[4-(4-methoxyphenyl)piperazin-1-yl]carbonyl}phenyl)-N-(2-methylbenzyl)methanesulfonamide involves the inhibition of acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine in the nervous system. By inhibiting this enzyme, the compound increases the levels of acetylcholine, thereby enhancing cholinergic transmission and potentially improving cognitive function in neurodegenerative diseases . The molecular targets include the active site of acetylcholinesterase, where the compound binds and prevents the hydrolysis of acetylcholine .
Comparison with Similar Compounds
Similar Compounds
Para-Methoxyphenylpiperazine (MeOPP): A piperazine derivative with stimulant effects.
N-{4-[4-(4-Methoxyphenyl)-1-piperazinyl]phenyl}hydrazinecarboxamide: Another piperazine derivative with similar structural features.
Uniqueness
N-(4-{[4-(4-methoxyphenyl)piperazin-1-yl]carbonyl}phenyl)-N-(2-methylbenzyl)methanesulfonamide is unique due to its specific combination of functional groups, which confer distinct pharmacological properties. Its ability to inhibit acetylcholinesterase with high specificity sets it apart from other similar compounds .
Properties
IUPAC Name |
N-[4-[4-(4-methoxyphenyl)piperazine-1-carbonyl]phenyl]-N-[(2-methylphenyl)methyl]methanesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31N3O4S/c1-21-6-4-5-7-23(21)20-30(35(3,32)33)25-10-8-22(9-11-25)27(31)29-18-16-28(17-19-29)24-12-14-26(34-2)15-13-24/h4-15H,16-20H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJBUABWKKXUHTC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN(C2=CC=C(C=C2)C(=O)N3CCN(CC3)C4=CC=C(C=C4)OC)S(=O)(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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